molecular formula C23H23N3O3S B12156918 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12156918
M. Wt: 421.5 g/mol
InChI Key: GGUQZYUSHBSBNX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class of heterocyclic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S. Its structure features an indole moiety linked to a thiazole ring, which is known for contributing to various biological activities. The presence of methoxy groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. The thiazole moiety in this compound may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. In one study, thiazole-integrated compounds demonstrated IC50 values indicating effective cytotoxicity against multiple cancer types, suggesting that the incorporation of thiazole into the indole framework could similarly enhance anticancer activity for this compound .

Anticonvulsant Properties

The anticonvulsant potential of similar thiazole-containing compounds has been explored extensively. Studies have shown that certain thiazole derivatives exhibit high anticonvulsant activity in animal models. The mechanism often involves modulation of neurotransmitter systems, which could be relevant for 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide as well .

Neuroprotective Effects

Indoles are recognized for their neuroprotective properties. Compounds with structural similarities have been reported to protect neuronal cells from oxidative stress and apoptosis. The unique structure of this compound may allow it to exert similar protective effects in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

StudyCompoundActivityFindings
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerStrong selectivity against A549 cells with IC50 values < 30 µM
Recent Thiazole StudiesVarious thiazolesAnticonvulsantHigh efficacy in picrotoxin-induced models with significant protection indices
Indoles ReviewIndole derivativesNeuroprotectiveEvidence of reduced apoptosis in neuronal cultures

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2-(4-pyridinyl)methylene-indan-1-one: [][4]

    5,6-Dimethoxy-2-(4-piperidinyl)methylene-indan-1-one: [][4]

Uniqueness

Compared to similar compounds, 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups. This unique structure allows it to interact with a different set of biological targets, potentially leading to novel therapeutic applications .

Biological Activity

5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and anticonvulsant activities, through a review of recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its structural components, including the indole and thiazole moieties. These functional groups are known to interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole rings. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some thiazole derivatives have been reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound 1A431 (Human Epidermoid Carcinoma)1.61
Compound 9Jurkat (T-cell Leukemia)23.30
Compound 10U251 (Glioblastoma)<10

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been documented. A study revealed that certain thiazole derivatives exhibited significant protection against seizures in animal models, suggesting that the presence of the thiazole ring enhances neuroprotective effects .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEfficacy (%)Reference
Compound APTZ-induced Seizures100% Protection
Compound BMaximal Electroshock SeizuresSignificant Reduction

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications in the phenyl and thiazole rings significantly influence its potency. For example, the introduction of electron-donating groups on the phenyl ring has been shown to enhance cytotoxicity against cancer cells .

Case Studies

A recent case study explored the effects of this compound on human cancer cell lines, demonstrating that it induces apoptosis via mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response consistent with other thiazole derivatives .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H23N3O3S/c1-26-18-13-21(29-3)20(28-2)12-16(18)11-19(26)23(27)24-10-9-22-25-17(14-30-22)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27)

InChI Key

GGUQZYUSHBSBNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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